invA protein
Description
Properties
CAS No. |
147652-43-5 |
|---|---|
Molecular Formula |
C5H6N2O3S |
Synonyms |
invA protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Inva Protein
Primary Sequence Analysis and Protein Family Classification
Homology to Conserved Protein Families in Type III Secretion and Flagellar Systems
InvA is a highly conserved protein and a core component of the T3SS. nih.gov It belongs to a family of proteins that are integral to both the T3SS and the flagellar export system, highlighting a shared evolutionary origin and functional principles between these two complex bacterial structures. nih.govresearchgate.netrcsb.org The predicted amino acid sequence of InvA shows significant homology to proteins such as FlhA from the flagellar system and other key T3SS components like MxiA in Shigella flexneri and LcrD in Yersinia species. nih.govasm.orgresearchgate.net This homology suggests a common function in protein translocation across the bacterial membrane. nih.govresearchgate.net These proteins, including InvA, are classified within the FHIPEP (flagella/HR/invasion proteins export pore) family. uniprot.org
The structural and functional similarities within this protein family are striking. For instance, MxiA from Shigella flexneri can functionally complement an invA mutant of Salmonella typhimurium, restoring its invasive capabilities. This functional conservation underscores the close relationship between the T3SS of different pathogenic bacteria.
Evolutionary Conservation Across Bacterial Species
The InvA protein and its homologs are remarkably conserved across a wide range of bacterial species that possess a T3SS. nih.govrcsb.org This includes pathogens affecting animals and plants, as well as symbiotic bacteria. nih.govrcsb.org The invA gene is considered a reliable marker for the detection of Salmonella species due to its high degree of conservation. researchgate.netscielo.br
Phylogenetic analyses of invA and its homologs have provided insights into the evolutionary history of the T3SS. For example, the presence of inv/spa gene clusters, which include invA, in the endosymbionts of grain weevils suggests that these genes were present in their ancestors at least 50 million years ago. pnas.org Studies on different subspecies of Salmonella enterica have shown that while some components of the invasion gene complex exhibit hypervariability, the invA gene is relatively conserved, with sequence variation levels similar to those of housekeeping genes. nih.gov This high level of conservation points to a crucial and conserved function in the T3SS apparatus. nih.gov
Domain Organization and Predicted Topology
The this compound exhibits a distinct modular structure, which is a common feature among its homologs in the T3SS and flagellar systems. It is a polytopic integral membrane protein with a predicted molecular weight of approximately 76 kDa. nih.govasm.org
Hydrophobic N-terminal Transmembrane Domain(s)
The N-terminal portion of InvA is highly hydrophobic and is predicted to contain multiple transmembrane helices. nih.gov Early predictions based on the amino acid sequence of Salmonella typhimurium InvA suggested the presence of eight possible membrane-spanning regions. nih.govasm.org Later analyses and comparisons with homologs have consistently pointed to a multi-pass transmembrane domain that anchors the protein in the inner bacterial membrane. uniprot.org This N-terminal domain is highly conserved among the SctV protein family, to which InvA belongs. asm.org
Hydrophilic C-terminal Cytoplasmic Domain
In contrast to the hydrophobic N-terminus, the C-terminal portion of InvA is a large, hydrophilic domain that extends into the cytoplasm. nih.govuniprot.org This cytoplasmic domain is thought to serve as a docking platform for soluble components of the T3SS, such as the ATPase InvC, which provides the energy for protein secretion. rcsb.orgresearchgate.netnih.gov While the N-terminal transmembrane domain is highly conserved, the C-terminal cytoplasmic domain (SctVC) is less conserved across different bacterial species. asm.org This variability in the C-terminal domain may contribute to the specificity of the secretion process.
Structural Elucidation of InvA Components
Significant progress has been made in understanding the three-dimensional structure of parts of the this compound, primarily through X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM).
Further structural studies of a fragment of the InvA cytoplasmic domain (residues 356–525) revealed a structure with three subdomains: two globular folds followed by a long "spacer" helix. iucr.org It is hypothesized that this spacer helix connects to the more distal C-terminal subdomains. iucr.org
While structural information on the full-length this compound has been challenging to obtain, studies on the homologous SsaV protein from the Salmonella Pathogenicity Island 2 (SPI-2) T3SS have provided valuable insights. A cryo-EM structure of a chimeric protein, consisting of the transmembrane region of InvA and the linker and cytoplasmic domain of SsaV, showed that the cytoplasmic domain forms a stable homo-nonameric ring. asm.org This ring-like structure is believed to be a common feature of the SctV protein family and is crucial for the function of the export apparatus. asm.org
| Structural Data for InvA C-terminal Domain | |
| Protein Construct | S. enterica serovar Typhimurium InvA (residues 357–685) |
| Method | X-ray Crystallography |
| Resolution | 1.5 Å |
| Key Structural Features | Compact, four-subdomain fold |
| PDB ID | 2X49 |
| This table summarizes the key crystallographic data for the C-terminal domain of the this compound. |
Cryo-Electron Tomography (Cryo-ET) and Reconstitution Studies of the Type III Secretion Export Apparatus
Cryo-electron tomography (Cryo-ET) has provided significant insights into the in-situ architecture of the T3SS export apparatus, including the role and placement of InvA. nih.govpnas.orgnih.gov These studies have visualized a toroidal, or ring-shaped, density in the cytoplasm associated with the T3SS. nih.govnih.gov This torus corresponds in size and shape to the nonameric ring formed by the C-terminal domains of InvA's homolog, MxiA, in Shigella flexneri. nih.govnih.gov This suggests that InvA likely forms a similar nine-subunit ring structure that acts as an export gate, controlling the passage of substrates. nih.govfrontiersin.org
In situ Cryo-ET of the Salmonella Typhimurium injectisome has revealed that InvA forms a multi-ring cytoplasmic conduit. nih.gov This structure provides a pathway for T3SS substrates to travel from the cytoplasm to the entrance of the export gate. nih.gov The deployment of the export apparatus, including InvA, leads to significant remodeling and thinning of the inner membrane, a process that may be crucial for protein translocation. nih.gov Reconstitution studies have further shown that the assembly of the export apparatus is a hierarchical process, initiated by the formation of a complex of core membrane proteins, which then serves as a template for the assembly of the rest of the needle complex. pnas.orgbiorxiv.org
Protein-Protein Interactions within the Type III Secretion Apparatus
The function of InvA is critically dependent on its interactions with a multitude of other proteins within the T3SS. It serves as a central hub, connecting various components of the secretion machinery.
Interaction with the Needle Complex Proteins (e.g., PrgH)
The export apparatus is enclosed within the base of the needle complex, which is composed of stacked rings spanning the inner and outer membranes. pnas.org The inner rings are formed by the proteins PrgH and PrgK. pnas.orgplos.org The cytoplasmic domain of PrgH is thought to provide a docking site for the sorting platform, which includes components that interact with InvA. pnas.org While direct interaction between InvA and PrgH in solution has not been definitively shown in all studies uni-hamburg.de, their close proximity and functional linkage within the assembled injectisome are well-established. pnas.org The STRING database indicates a high-confidence interaction between InvA and PrgH. string-db.org The assembly of the needle complex is a coordinated process where the export apparatus components are required for the proper assembly of a functional needle complex base. pnas.org
Linkage to the T3SS ATPase (InvC)
The T3SS is powered by a cytoplasmic ATPase, InvC (also known as SctN), which is responsible for unfolding and energizing the secretion of effector proteins. mdpi.comfrontiersin.org The C-terminal cytoplasmic domain of InvA is proposed to form part of the docking platform for this soluble ATPase complex. researchgate.netnih.gov This interaction is crucial for coupling the energy from ATP hydrolysis to the translocation of proteins through the secretion channel. asm.org In vitro studies have shown that complexes can be formed containing InvC and the C-terminal domain of InvA, supporting a direct or indirect linkage. uni-hamburg.de This connection is thought to be mediated by other sorting platform proteins that link the ATPase to the export gate formed by InvA. biorxiv.org
Functional Mechanisms of Inva Protein in Type Iii Secretion
Role in the Assembly and Function of the Type III Secretion Export Apparatus
The T3SS export apparatus is a complex structure housed within the needle complex, serving as a gate for the passage of secreted proteins across the bacterial inner membrane. ebi.ac.ukpnas.orgnih.gov This apparatus is composed of several highly conserved integral membrane proteins, which in the Salmonella Typhimurium Pathogenicity Island 1 (SPI-1) T3SS include InvA, SpaP, SpaQ, SpaR, and SpaS. pnas.orgpnas.org These are also known by the unified nomenclature SctV, SctR, SctS, SctT, and SctU, respectively. pnas.orgfrontiersin.org
InvA (SctV) is one of the most conserved and essential components of this apparatus. pnas.orgnih.gov Its presence is crucial for the assembly of a functional needle complex. scielo.brscielo.br Studies have shown that mutant strains lacking InvA fail to assemble the needle portion of the organelle, although the base structure may still form. pnas.org This indicates that a fully intact export apparatus, with InvA as a core component, is a prerequisite for the proper assembly of the needle filament. pnas.org
The components of the export apparatus, including InvA, are not merely housed by the needle complex but are intimately associated with it, forming a single functional holostructure. pnas.org The assembly of the needle complex base is, in fact, initiated at the export apparatus. pnas.org This highlights a substantial coordination in the assembly of these two central elements of the T3SS machine. pnas.org The deployment of the export apparatus components, including InvA, leads to significant remodeling and thinning of the bacterial inner membrane, a process thought to be central to facilitating protein translocation. pnas.orgnih.govnih.gov
| Component | SPI-1 Nomenclature | Unified Nomenclature | Role in Export Apparatus |
| InvA | InvA | SctV | Forms cytoplasmic conduit and export gate; essential for assembly and function. pnas.orgfrontiersin.orgnih.gov |
| SpaP | SpaP | SctR | Core membrane protein of the export apparatus. pnas.orgpnas.orgfrontiersin.org |
| SpaQ | SpaQ | SctS | Core membrane protein of the export apparatus. pnas.orgpnas.orgfrontiersin.org |
| SpaR | SpaR | SctT | Core membrane protein of the export apparatus. pnas.orgpnas.orgfrontiersin.org |
| SpaS | SpaS | SctU | Core membrane protein; functions as a substrate specificity switch. pnas.orgpnas.orgasm.org |
Mediating Translocation of Effector Proteins Across Bacterial Membranes
InvA is central to the primary function of the T3SS: the translocation of effector proteins. researchgate.net It participates in recognizing substrates and provides the physical channel for their initial journey out of the bacterial cytoplasm.
The T3SS exports proteins in a strict hierarchical order. asm.orgmicrobiologyresearch.org Early substrates, which form the needle complex itself, are secreted first, followed by "middle" substrates (translocases) and "late" substrates (effector proteins). asm.orgmicrobiologyresearch.org This process requires sophisticated mechanisms of substrate specificity and recognition.
The cytoplasmic domain of InvA (SctV) is a key interaction hub in this process. oup.com It is part of a "sorting platform," a large cytoplasmic complex that engages, sorts, and initiates substrates into the secretion pathway. nih.govbiorxiv.orgpnas.org Chaperone-bound effector proteins are delivered to the injectisome, where they are proposed to bind to the cytoplasmic domain of InvA. oup.com This interaction, supported by the action of the T3SS ATPase (InvC in Salmonella), facilitates the de-chaperoning and unfolding of the substrate, preparing it for entry into the secretion channel. oup.compnas.org The specificity of the system is further controlled by components like the "switch protein" SpaS (SctU), which, upon completion of needle assembly, alters the secretion hierarchy to favor translocases and effectors. asm.org
High-resolution imaging has revealed that InvA forms a multi-ring cytoplasmic conduit, creating a distinct pathway for T3SS substrates to travel from the cytoplasm to the entrance of the export gate. pnas.orgnih.govnih.govbiorxiv.org This structure is located within the sorting platform, just above the T3SS ATPase InvC. nih.govbiorxiv.org
The main cytoplasmic domain of InvA assembles into a large nonameric ring. nih.govbiorxiv.org Immediately above this ring and closer to the inner membrane, an additional, smaller ring is formed, which marks the entrance to the conduit. nih.govbiorxiv.org This channel narrows as it approaches the export apparatus gate, guiding the unfolded effector proteins toward the translocation channel. biorxiv.org
| InvA Conduit Structural Feature | Dimension / Description | Reference |
| Main Cytoplasmic Ring | Nonameric (9 subunits) | nih.govbiorxiv.org |
| Main Ring Diameter | 17 nm | nih.govbiorxiv.org |
| Main Ring Height | 5.5 nm | nih.govbiorxiv.org |
| Additional Upper Ring | Aligned with the main ring, closer to the membrane | nih.govbiorxiv.org |
| Upper Ring Diameter | 6 nm | nih.govbiorxiv.org |
| Upper Ring Height | 8 nm | nih.govbiorxiv.org |
Substrate Specificity and Effector Recognition
Mechanisms of Protein Passage and Export Gate Regulation
InvA is a principal component of the export gate itself, which regulates the passage of proteins through the inner membrane. ebi.ac.ukpnas.org The nonameric ring formed by the cytoplasmic domain of InvA is a key feature of this gate. nih.gov The gate must be dynamic, opening to allow substrate passage while remaining sealed at other times.
The regulation of the gate is linked to the system's energy source, the T3SS ATPase (InvC/SctN). pnas.org The ATPase is coupled to the InvA export gate via a central stalk protein (InvI/SctO). pnas.orgnih.gov It is hypothesized that the ATPase, upon hydrolyzing ATP, induces conformational changes in the InvA ring. plos.org This action may catalyze the opening of a path between InvA subunits, allowing the substrate to enter the export apparatus. plos.org The entire process is thought to be energized by the proton motive force, which drives the translocation of the protein through the channel. mdpi.com The precise mechanism by which conformational changes in the InvA ring facilitate protein passage remains an area of active investigation, but it is clear that InvA is more than a passive channel; it is a dynamic, regulated gate at the heart of the secretion process. nih.govbiorxiv.org
Functional Interplay with Flagellar Export Systems
The T3SS injectisome is evolutionarily and structurally related to the bacterial flagellum, which uses its own T3SS for self-assembly. pnas.orgmdpi.comscienceopen.com Consequently, many core components are conserved between the two systems, including the entire export apparatus. pnas.orgmdpi.com The homolog of InvA in the flagellar system is the protein FlhA. pnas.orgnih.govnih.govasm.org
Inva Protein in Bacterial Invasion and Host Cell Manipulation
Direct Contribution to Bacterial Invasion of Host Epithelial Cells
The InvA protein is a fundamental component of the Type III Secretion System (T3SS), a sophisticated molecular machinery utilized by Gram-negative bacteria, such as Salmonella, to inject effector proteins directly into the cytoplasm of host cells. frontiersin.org This system, often described as a molecular syringe, is essential for the bacterium's ability to breach the epithelial barrier of the host. frontiersin.orgscielo.br The invA gene, which encodes this protein, is highly conserved among pathogenic Salmonella species and is considered a key marker for their invasive potential. scielo.br
InvA is an integral inner membrane protein that forms the export apparatus of the T3SS needle complex. scielo.brnih.govasm.org This complex is a multiprotein structure that spans the bacterial envelope. frontiersin.org The proper functioning of the entire T3SS is contingent upon InvA. Studies using nonpolar mutations in the invA gene have demonstrated that its absence renders bacteria like Salmonella typhimurium incapable of invading cultured epithelial cells, despite retaining their ability to attach to the cell surface. nih.govasm.org This highlights that InvA's role is not in adhesion, but specifically in the translocation process that facilitates entry.
| Feature | Wild-Type Salmonella (with functional InvA) | invA Mutant Salmonella |
| T3SS Function | Fully functional T3SS needle complex | Non-functional T3SS; unable to translocate effectors scielo.br |
| Host Cell Adhesion | Capable of attaching to host cells nih.gov | Capable of attaching to host cells nih.gov |
| Invasion Capability | Efficiently invades host epithelial cells asm.org | Severely deficient in invading host cells nih.govasm.org |
| Phenotype | Invasive | Non-invasive nih.gov |
Induction of Host Cell Membrane Ruffling
A hallmark of Salmonella invasion is the dramatic alteration of the host cell surface at the point of bacterial contact, characterized by the formation of "membrane ruffles." biologists.compnas.org This process involves extensive reorganization of the host plasma membrane, leading to the engulfment of the bacterium in a macropinosome, a large fluid-filled vesicle. nih.gov The induction of these ruffles is directly dependent on the action of T3SS effector proteins, such as SopB, SopE2, SipA, and SipC, which are translocated into the host cell. scielo.br
The this compound is indispensable for this phenomenon. As a core component of the T3SS export apparatus, InvA facilitates the passage of these specific effector proteins from the bacterium into the host cell. scielo.br Consequently, bacterial strains with a mutated invA gene are unable to secrete these effectors and fail to induce membrane ruffling or alter the normal architecture of the host cell's microvilli. scielo.brnih.govnih.gov This demonstrates that InvA's contribution to membrane ruffling is indirect but essential, acting as the gatekeeper for the effector proteins that directly trigger the cytoskeletal and membrane reorganization. scielo.br
Rearrangement of Host Actin Cytoskeleton
The membrane ruffling observed during bacterial entry is driven by profound rearrangements of the host's actin cytoskeleton. pnas.orgpnas.org Upon delivery into the host cell, T3SS effector proteins modulate actin dynamics in a coordinated manner. pnas.org For instance, effector proteins like SopE activate small GTP-binding proteins (Rho GTPases) such as Cdc42 and Rac, which are master regulators of the actin cytoskeleton. pnas.org Other effectors, like SipA and SipC, directly interact with actin filaments to promote polymerization and bundling, stabilizing the cytoskeletal structures that form the ruffle. frontiersin.orgscielo.br
The role of InvA is central to this process. By enabling the translocation of these actin-modulating effectors, the InvA-containing T3SS initiates a signaling cascade that leads to massive, localized actin accumulation at the site of bacterial entry. biologists.comresearchgate.net In the absence of a functional this compound, these effectors are not delivered, and the host cell's actin filament distribution remains unperturbed. nih.gov Studies have shown that while wild-type Salmonella induces massive actin rearrangement, invA mutants only trigger minimal, localized actin accumulation, which is insufficient for successful invasion. researchgate.net
Role in Host Cell Colonization and Intracellular Survival
Beyond its primary role in the initial invasion event, the InvA-containing T3SS is also implicated in the subsequent stages of infection, including host cell colonization and intracellular survival. scielo.brscielo.br The ability of Salmonella to establish a foothold in the host intestinal mucosa and survive within host cells is a critical aspect of its pathogenicity. scielo.br The invA gene is associated with the biological processes that regulate both the colonization and invasion of the host gut. scielo.br
Once internalized, Salmonella resides within a specialized vacuole known as the Salmonella-Containing Vacuole (SCV). Some effector proteins translocated by the T3SS, such as SipA, remain associated with the SCV and are involved in modulating phagosome maturation and promoting intracellular bacterial replication. frontiersin.org However, the role of InvA in intracellular survival can be complex and may vary between different bacterial species. For example, in Brucella melitensis, the invA gene was found to be crucial for the initial invasion but not for subsequent intracellular replication. nih.gov In Salmonella, the expression of the T3SS is tightly regulated, and its downregulation after invasion is important for intracellular survival, indicating a temporally controlled role for the system. mdpi.com
Host-Pathogen Molecular Interactions Mediated by InvA
The this compound itself does not directly interact with host cell molecules. As an inner bacterial membrane protein, its function is to enable the T3SS to act as a conduit. asm.org The molecular interactions with the host are carried out by the effector proteins that InvA helps to translocate.
Interactions with Host Cell Surface Receptors (e.g., β1 Integrins)
The interaction with host cell receptors during invasion can occur through different mechanisms. In the "zipper" mechanism, used by bacteria like Yersinia, a bacterial surface protein called invasin (B1167395) (also confusingly abbreviated as InvA in some literature) directly binds to host cell receptors, such as β1 integrins, to mediate uptake. nih.govmolbiolcell.org
In contrast, Salmonella utilizes a "trigger" mechanism that does not rely on a single high-affinity ligand-receptor interaction. molbiolcell.org Instead, the T3SS effectors translocated via the InvA-dependent apparatus induce such massive ruffling and cytoskeletal rearrangement that various host surface proteins are non-specifically aggregated and internalized. biologists.com Among the proteins observed to be aggregated in these ruffles is the fibronectin receptor (α5β1 integrin). biologists.com Therefore, while β1 integrins are involved in the Salmonella invasion process, it is as a consequence of the widespread membrane disruption initiated by T3SS effectors, rather than a direct binding event mediated by the T3SS apparatus itself.
| Interaction Type | Mediated By | Host Receptor | Pathogen Example |
| Direct Binding ("Zipper") | Bacterial Invasin Protein | β1 Integrins nih.gov | Yersinia pseudotuberculosis nih.gov |
| Indirect Aggregation ("Trigger") | T3SS Effectors (translocated via InvA) | Aggregation of various receptors, including α5β1 integrin biologists.com | Salmonella typhimurium biologists.com |
Signaling Pathways in Host Cells (e.g., Tyrosine Phosphorylation of Host Kinases)
Bacterial invasion is intricately linked to the manipulation of host cell signaling pathways. A common target is the phosphorylation of host proteins, particularly on tyrosine residues, which can activate or deactivate cellular processes. oup.com
In the context of Salmonella invasion, the role of InvA-mediated signaling is complex. Several studies have shown that Salmonella infection induces the tyrosine phosphorylation of certain host proteins, such as MAP kinase. nih.gov However, this particular phosphorylation event was also observed in cells infected with non-invasive invA mutants, suggesting it is independent of the T3SS invasion mechanism and may be triggered by other secreted bacterial products or surface components. nih.govoup.com
Nevertheless, other signaling pathways are critically dependent on the InvA-T3SS. Successful invasion by Salmonella has been shown to require host proteins like Focal Adhesion Kinase (FAK) and the scaffolding protein p130Cas. molbiolcell.orgmolbiolcell.org These proteins are recruited to the sites of bacterial entry and are key components of signaling cascades that regulate the cytoskeleton. molbiolcell.org The recruitment and activation of these molecules are downstream consequences of the actions of T3SS effector proteins, thus linking the function of InvA to the activation of specific host kinase signaling pathways essential for bacterial uptake. molbiolcell.org
Genetic Regulation and Expression Dynamics of Inva
Transcriptional Control Mechanisms
The transcription of the invA gene is the primary and most influential level of its regulation. This control is multifaceted, involving the physical state of the bacterial DNA and a cascade of specific transcription factors that integrate various environmental signals.
Regulation by DNA Supercoiling and Environmental Stimuli (e.g., Osmolarity, Oxygen Tension)
The expression of invA is significantly influenced by the topological state of the bacterial chromosome, specifically its level of negative supercoiling. Changes in DNA supercoiling, which are often induced by environmental shifts, can alter the promoter's structure, thereby affecting the binding of RNA polymerase and other regulatory proteins. asm.orgnih.govresearchgate.net For instance, an increase in negative DNA supercoiling, which can be triggered by high osmolarity, has been shown to induce the expression of invA. asm.org Conversely, relaxation of the DNA, caused by inhibitors of DNA gyrase like coumermycin A1 or novobiocin, leads to a decrease in invA expression. asm.org This indicates that the physical state of the DNA acts as a global regulatory mechanism, priming the invA gene for expression under specific environmental conditions encountered within the host.
Several environmental stimuli found in the host's small intestine are known to modulate invA expression, primarily by influencing the expression of the key transcriptional activator, HilA. researchgate.netfrontiersin.org These stimuli include:
Osmolarity: The high osmolarity of the small intestine is a potent inducer of hilA expression, which in turn activates invA transcription. researchgate.net This response is independent of the OmpR/EnvZ two-component system, which regulates other osmo-inducible genes. asm.org
Oxygen Tension: The low oxygen tension (microaerophilic to anaerobic conditions) characteristic of the intestinal lumen is another crucial signal that upregulates hilA expression, leading to maximal expression of SPI-1 genes, including invA. researchgate.netfrontiersin.org The ArcAB global regulatory system is involved in this adaptation to changing oxygen levels. frontiersin.org
pH: The near-neutral pH of the small intestine also serves as a signal to induce hilA expression. researchgate.net
Other factors: Additional environmental cues such as the presence of bile, magnesium ion (Mg2+) concentration, and short-chain fatty acids like acetate (B1210297) can also regulate invasion gene expression. researchgate.netfrontiersin.org
The following table summarizes the key environmental stimuli and their effect on invA expression:
| Environmental Stimulus | Effect on invA Expression | Primary Mediator |
| High Osmolarity | Induction | Increased DNA negative supercoiling, induction of hilA |
| Low Oxygen Tension | Induction | Induction of hilA via ArcAB |
| Near-Neutral pH | Induction | Induction of hilA |
| DNA Relaxation | Repression | Reduced binding of regulatory proteins |
Influence of Global Regulators (e.g., HilA, HilD)
The transcriptional regulation of invA is orchestrated by a hierarchical network of regulators, with HilA acting as the central activator. HilA is a member of the AraC/XylS family of transcriptional regulators and directly binds to the promoter regions of several SPI-1 operons, including the one containing invA, to activate their transcription. researchgate.netfrontiersin.org
The expression of hilA itself is a major point of regulatory convergence and is controlled by other key regulators, most notably HilD and HilC. researchgate.netnih.govasm.org HilD, HilC, and another regulator, RtsA, form a complex feed-forward regulatory loop where they can activate each other's expression as well as the expression of hilA. frontiersin.orgasm.org HilD appears to be the most critical of these, as a mutation in hilD drastically reduces hilA expression and invasion, while a hilC mutation has a milder effect. nih.gov HilD acts as a primary sensor and integrator of many of the environmental signals that control SPI-1. asm.org
The regulatory cascade can be summarized as follows:
Environmental signals (e.g., osmolarity, oxygen) are sensed, leading to the activation of the HilD/HilC/RtsA regulatory loop. researchgate.netfrontiersin.org
HilD, HilC, and RtsA activate the transcription of the hilA gene. frontiersin.org
The HilA protein then directly activates the transcription of the inv/spa operon, which includes the invA gene. researchgate.net
The table below details the key global regulators and their role in invA expression:
| Regulator | Function | Effect on invA Expression |
| HilA | Direct transcriptional activator of the inv/spa operon. researchgate.net | Positive |
| HilD | Activator of hilA transcription; central integrator of environmental signals. nih.govasm.org | Positive (indirect) |
| HilC | Activator of hilA transcription, part of a feed-forward loop with HilD. frontiersin.orgnih.gov | Positive (indirect) |
| RtsA | Activator of hilA transcription, part of a feed-forward loop with HilD and HilC. frontiersin.org | Positive (indirect) |
| InvF | Transcriptional activator of SPI-1 effector proteins; can be activated by HilA, HilC, and HilD. frontiersin.orgnih.gov | No direct effect on invA, but part of the overall SPI-1 regulatory network. |
| HilE | Negative regulator that binds to HilD, preventing it from binding to DNA. asm.org | Negative (indirect) |
| PhoP/PhoQ | Two-component system that can repress hilA expression in response to signals like low magnesium. nih.gov | Negative (indirect) |
| BarA/SirA | Two-component system that can repress SPI-1 expression in response to bile. frontiersin.org | Negative (indirect) |
Post-Transcriptional and Post-Translational Regulation
Beyond the initiation of transcription, the expression of invA is further fine-tuned by regulatory mechanisms that act on the mRNA transcript and the protein itself. These layers of control allow for more rapid and nuanced responses to changing conditions.
Role of Small Non-Coding RNAs (e.g., InvR) in Gene Expression Modulation
Small non-coding RNAs (sRNAs) have emerged as key players in post-transcriptional regulation in bacteria. diva-portal.orgcore.ac.uktandfonline.com In the context of Salmonella invasion, the sRNA InvR (Invasion gene-associated RNA) is of particular interest. wikipedia.org InvR is an 80-nucleotide-long RNA encoded within the SPI-1 region. wikipedia.org Its expression is activated by the transcriptional regulator HilD. wikipedia.orgasm.org
While located in SPI-1, InvR does not appear to directly regulate the expression of the T3SS or the invasion process itself. wikipedia.org Instead, it has been shown to repress the synthesis of the major outer membrane porin protein OmpD. wikipedia.org This suggests that InvR may play a role in modulating the bacterial outer membrane composition during the infection process, potentially facilitating the proper assembly or function of the T3SS apparatus of which InvA is a part. core.ac.ukwikipedia.org The stability and function of InvR in vivo are dependent on the RNA chaperone protein Hfq. wikipedia.org Another sRNA, InvS, has been identified as essential for Salmonella invasion by modulating the levels of several T3SS proteins, including PrgH. nih.gov
Protein Stability and Modification (e.g., Protein Methylation if relevant to InvA)
Post-translational modifications and protein stability are crucial for regulating the availability and activity of functional proteins. nih.govnih.govresearchgate.net While specific information regarding post-translational modifications like methylation of the InvA protein itself is not extensively documented in the provided search results, the stability of regulatory proteins that control invA expression is a known point of regulation. For example, the negative regulator HilE controls the activity of HilD by directly binding to it, which blocks its ability to bind DNA, but it does not affect the stability of the HilD protein. asm.org
The stability of the this compound itself is implicitly critical for the assembly of a functional T3SS. As an integral inner membrane protein, its proper folding and insertion into the membrane are essential for its function. nih.gov Factors that affect protein stability, such as the cellular protein quality control machinery, would therefore indirectly impact the level of functional InvA. Glycosylation is a post-translational modification known to enhance the stability of some proteins, though its relevance to InvA is not specified. scielo.brscielo.br
Spatiotemporal Expression During Infection
The expression of invA is not constitutive but is instead tightly regulated in both time and space during the course of an infection. researchgate.neteuropa.euasm.orgasm.orgnih.gov This ensures that the energy-intensive process of producing the T3SS and its associated effectors is undertaken only when and where it is most beneficial for the pathogen, namely upon reaching the intestinal epithelium.
The environmental cues present in the distal ileum, such as low oxygen, high osmolarity, and near-neutral pH, trigger the expression of the SPI-1 regulon, including invA. researchgate.net This leads to the assembly of the T3SS on the bacterial surface, preparing the bacteria for invasion of intestinal epithelial cells. Once inside the host cell, the expression of SPI-1 genes, including invA, is thought to be downregulated. This is because the intracellular environment presents a different set of signals, and the bacterium switches to expressing a different set of virulence factors, such as those encoded by Salmonella Pathogenicity Island 2 (SPI-2), which are required for intracellular survival and replication. researchgate.netplos.org
Studies using reporter gene fusions have provided insights into the spatiotemporal patterns of gene expression. For instance, such studies can reveal the expression of specific genes at the single-cell level within infected tissues, highlighting the heterogeneity of bacterial populations during infection. asm.org This precise control of gene expression allows Salmonella to efficiently transition between different stages of its pathogenic cycle, from invasion to intracellular survival.
Methodological Approaches in Inva Protein Research
Genetic Manipulation Techniques
Genetic manipulation is fundamental to understanding the in-vivo and in-vitro roles of the InvA protein. By altering the invA gene, scientists can observe the resulting phenotypic changes, thereby deducing the protein's function.
Site-directed mutagenesis is a precise technique used to introduce specific changes to the DNA sequence of the invA gene. neb.comsynbio-tech.combiorxiv.org This can involve single base substitutions, insertions, or deletions, allowing for the study of specific amino acid residues or protein domains. neb.comsynbio-tech.com For instance, researchers have used site-directed mutagenesis to create chimeric proteins, such as combining the amino terminus of LcrD from Yersinia pseudotuberculosis with the carboxy terminus of InvA from Salmonella typhimurium. asm.org This approach helps to determine the functional interchangeability and specificity of different protein domains. asm.org
Allelic exchange is a method used to replace a wild-type gene with a mutated version on the chromosome, creating a stable mutant strain. stonybrookmedicine.eduelifesciences.org This technique was employed to disrupt the invA gene in Salmonella typhimurium and Brucella suis, leading to the creation of invA mutant strains. stonybrookmedicine.eduremedypublications.com These mutant strains are crucial for assessing the protein's role in processes like bacterial invasion and intracellular survival. remedypublications.com For example, a nonpolar mutation in the invA gene of S. typhimurium was created, which significantly reduced the bacterium's ability to enter cultured epithelial cells without affecting its attachment. asm.org
Table 1: Examples of Site-Directed Mutagenesis and Allelic Exchange in InvA Research
| Organism | Technique | Purpose | Key Finding | Reference |
|---|---|---|---|---|
| Salmonella typhimurium | Site-Directed Mutagenesis | Create LcrD-InvA chimeric proteins | The amino termini of LcrD and InvA are functionally interchangeable. | asm.org |
| Salmonella typhimurium | Allelic Exchange | Disrupt the invA gene | invA is essential for the invasion of cultured epithelial cells. | stonybrookmedicine.eduasm.org |
| Brucella suis | Allelic Exchange | Disrupt the invA gene | The invA mutant showed slower growth and reduced ability to invade and persist in macrophages. | remedypublications.com |
| Leptospira interrogans | Allelic Exchange | Generate an invA gene knock-out mutant | The invA gene is required for infection in cell lines and animals. | nih.gov |
Gene complementation is used to confirm that an observed phenotype in a mutant is indeed due to the inactivated gene. This is achieved by reintroducing a functional copy of the gene into the mutant strain, which should restore the wild-type phenotype. For instance, an invA mutant of S. typhimurium that was deficient in entering cultured epithelial cells had its invasive phenotype restored when a plasmid carrying a wild-type copy of the invA gene was introduced. asm.org In another study, the mxiA gene from Shigella flexneri was able to partially complement the entry defect of an S. typhimurium invA mutant, demonstrating functional conservation between these proteins. asm.orgnih.gov However, complementation is not always complete; in Brucella melitensis, genetic complementation of an invA mutant did not fully restore its invasive capacity to wild-type levels, possibly due to issues with protein expression levels from the plasmid. tandfonline.com
Table 2: Gene Complementation Studies in InvA Research
| Mutant Strain | Complementing Gene/Plasmid | Outcome | Conclusion | Reference |
|---|---|---|---|---|
| S. typhimurium SB147 (invA⁻) | pSB150 (invA⁺) | Restored entry into epithelial cells to 65.66% of wild-type levels. | The invA gene is responsible for the invasion phenotype. | asm.org |
| S. typhimurium SB147 (invA⁻) | pSB154 (mxiA⁺ from S. flexneri) | Restored entry into epithelial cells to 26.01% of wild-type levels. | MxiA is functionally homologous to InvA to some extent. | asm.orgnih.gov |
| S. typhimurium SB147 (invA⁻) | pSB159 (lcrD⁺ from Y. pseudotuberculosis) | Did not complement the entry deficiency. | LcrD from Yersinia is not functionally interchangeable with Salmonella InvA under these conditions. | asm.org |
| B. melitensis 133 invA-km mutant | pJA4 (invA⁺) | Partial restoration of the wild-type phenotype. | Complementation confirmed the role of invA, but expression levels may be a factor in full restoration. | tandfonline.com |
Gene knockout involves the complete inactivation of a gene, while gene knockdown leads to a reduction in its expression. patsnap.comhuabio.combccampus.canews-medical.netthe-scientist.com These techniques are powerful tools for studying the function of essential genes where a complete knockout might be lethal. patsnap.comnews-medical.net In invA research, knockout strains are frequently generated through methods like allelic exchange or the insertion of antibiotic resistance cassettes. remedypublications.comnih.govtandfonline.com For example, nonpolar invA mutants of S. typhimurium were constructed and shown to be deficient in invading epithelial cells. asm.org Studies on Leptospira interrogans also utilized an invA gene knock-out mutant to demonstrate the gene's requirement for infection. nih.gov
Gene knockdown, often achieved using techniques like RNA interference (RNAi), reduces gene expression at the mRNA level. patsnap.comnews-medical.net In one study, siRNA was used to silence a nuclease gene in Trichinella spiralis, resulting in a significant inhibition of larval invasion of intestinal epithelial cells, with transcription and expression levels being inhibited by 73.3% and 76.7%, respectively. researchgate.net While this example is not directly on invA, it illustrates a common knockdown approach applicable to virulence factor research.
Table 3: Gene Knock-out and Knock-down Findings in Virulence Research
| Organism/System | Approach | Target Gene | Key Finding | Reference |
|---|---|---|---|---|
| Salmonella typhimurium | Gene Knockout (nonpolar mutation) | invA | Mutants were deficient in invasion of cultured epithelial cells but retained attachment capabilities. | asm.org |
| Brucella suis | Gene Knockout (allelic exchange) | invA | Mutants exhibited slower growth and reduced persistence in macrophages. | remedypublications.com |
| Leptospira interrogans | Gene Knockout (allelic exchange) | invA | The invA mutant was unable to cause lethal infection in animal models. | nih.gov |
| Trichinella spiralis | Gene Knockdown (siRNA) | TsNd (nuclease) | Transcription and expression were inhibited by 73.3% and 76.7% respectively, significantly reducing larval invasion. | researchgate.net |
Gene Complementation Studies
Molecular Biology and Biochemical Assays
These assays provide quantitative and qualitative data on gene expression and the presence of the this compound, complementing genetic studies by revealing the molecular mechanisms underlying observed phenotypes.
Quantitative real-time PCR (qPCR) is a sensitive method used to measure the amount of specific mRNA transcripts, providing insights into the level of gene expression under different conditions. medsciencegroup.usresearchgate.netasm.org For example, qPCR was used to show that the expression of the invA gene in Salmonella Heidelberg was 2.53 times higher in samples collected from the field compared to those from a slaughterhouse. medsciencegroup.us In another study, the transcription of the leptospiral invA gene was found to be significantly up-regulated when the bacteria were incubated with host cells. researchgate.net
Reporter gene fusions are another powerful tool for monitoring gene expression. In this technique, the promoter of the gene of interest (e.g., invA) is fused to a reporter gene, such as luxCDABE (encoding luciferase) or gfp (encoding green fluorescent protein). nih.govresearchgate.net The expression of the reporter gene, which can be easily measured (e.g., by light emission or fluorescence), then serves as a proxy for the activity of the target promoter. For example, invA-luxCDABE fusions in Yersinia pseudotuberculosis showed a strong bioluminescent signal before and immediately after infection of mice, indicating high levels of invA expression during these stages. nih.gov
**Table 4: Gene Expression Analysis of *invA***
| Organism | Method | Condition/Strain | Result | Reference |
|---|---|---|---|---|
| Salmonella Heidelberg | qPCR | Field isolates vs. slaughterhouse isolates | invA expression was 2.53 times higher in field isolates. | medsciencegroup.us |
| Leptospira interrogans | qPCR | Incubation with HEK293 or THP-1 cells | invA mRNA levels were significantly up-regulated. | researchgate.net |
| Yersinia pseudotuberculosis | invA-luxCDABE reporter fusion | In vivo mouse infection | Strong bioluminescent signal detected before and immediately after infection. | nih.gov |
| Salmonella typhimurium | prgI-xylE and prgJ-xylE reporter fusions | invA mutant background | Transcription of prgI and prgJ (downstream of invA) was higher. | nih.gov |
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. nih.govnih.govelsevier.eswww.gov.uk It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to the target protein, such as InvA. This method has been used to confirm the absence of this compound in invA knockout mutants and to assess the levels of InvA expression under different conditions. researchgate.net For instance, in Leptospira interrogans, the this compound was undetectable by Western blot in culture medium but was significantly expressed after infection of host cells. researchgate.net Similarly, Western blot analysis was used to confirm the expression of 3xFlag-tagged translocases in S. typhimurium. asm.org
Immunofluorescence microscopy allows for the visualization of the subcellular localization of proteins. tandfonline.comnih.gov This technique uses antibodies labeled with fluorescent dyes to bind to the target protein within a cell. In Brucella melitensis research, immunofluorescence was used to analyze the intracellular trafficking of bacteria within macrophages. tandfonline.com In studies of Yersinia pseudotuberculosis, immunofluorescence was employed to detect bacteria in infected tissues by visualizing the expression of a reporter protein. nih.gov
Table 5: Protein Detection and Localization of InvA and Related Proteins
| Organism | Method | Target Protein | Key Finding | Reference |
|---|---|---|---|---|
| Leptospira interrogans | Western Blot | InvA | This compound was undetectable in culture medium but expressed during infection of host cells. | researchgate.net |
| Salmonella typhimurium | Western Blot | PrgI and PrgJ | PrgI levels were significantly reduced, and PrgJ was undetectable in an invA mutant. | nih.gov |
| Salmonella choleraesuis | Western Blot | PhoA fusion protein | A mutant with reduced invasion produced a 95 kDa gene fusion product. | nih.gov |
| Brucella melitensis | Immunofluorescence | Bacterial cells | Analyzed intracellular trafficking within macrophages. | tandfonline.com |
| Yersinia pseudotuberculosis | Immunofluorescence | DsRed2 reporter | Detected bacteria in the tissues of infected mice. | nih.gov |
Protein Detection and Quantification (e.g., Western Blot, Immunofluorescence)
Advanced Imaging and Structural Techniques
Visualizing the intricate machinery of the T3SS and the cellular changes it induces requires high-resolution imaging and structural determination methods.
Scanning Electron Microscopy (SEM) has been a key tool in observing the dramatic topographical changes on the surface of host cells upon infection with Salmonella. Studies have shown that wild-type S. typhimurium induces characteristic, intense membrane ruffles on epithelial cells. researchgate.net In contrast, nonpolar invA mutants fail to induce these alterations, and the host cell surface remains largely unperturbed, similar to uninfected cells. researchgate.netasm.orgresearchgate.net This directly visualizes the essential role of a functional this compound in triggering the cytoskeletal rearrangements necessary for bacterial invasion. researchgate.netasm.org SEM analysis of cells infected with invA mutants reveals a lack of the typical membrane blebs and ruffling associated with wild-type bacterial entry. researchgate.netasm.org Even in cell lines where invA mutants can still invade, the surface rearrangements are described as weaker and more zipper-like, as opposed to the robust trigger mechanism seen with wild-type strains. nih.govfrontiersin.orgresearchgate.net
The atomic-level architecture of InvA and its place within the larger T3SS complex have been revealed through structural biology techniques.
X-ray Crystallography has provided high-resolution insights into specific domains of the this compound. The crystal structure of the C-terminal cytoplasmic domain of Salmonella InvA was determined to a resolution of 1.5 Å. nih.gov This revealed a novel, compact structure composed of four subdomains, providing the first structural information for the InvA/YscV/FlhA protein family. nih.govnih.gov This structural data is crucial for understanding how InvA might form a docking platform for other soluble T3SS components, such as the ATPase InvC. nih.gov
Cryo-electron microscopy (Cryo-EM) and Cryo-electron tomography (Cryo-ET) have been revolutionary in visualizing the entire, massive T3SS injectisome in a near-native state. pnas.orgresearchgate.net Cryo-EM analysis of the isolated needle complex from Salmonella and Shigella has shown how InvA, as part of the export apparatus, is integrated into the base of the structure. plos.orgnih.govebi.ac.uk These studies have revealed the helical architecture of the export apparatus and the stoichiometry of its components, including InvA. plos.orgresearchgate.net Cryo-ET has taken this a step further by imaging the T3SS injectisome in situ, at the interface between the bacterium and the host cell. nih.govelifesciences.org This technique has provided unprecedented views of the intact translocon, its deployment into the host membrane, and the establishment of an intimate connection required for effector protein delivery, confirming the direct injection model. nih.govelifesciences.org A 2.11 Å cryo-EM structure of a chimeric protein containing the SsaV cytosolic domain (a SPI-2 homolog of InvA) has provided even more detailed information about the architecture of this critical export gate protein. nih.govrcsb.org
Table 2: Structural Biology Findings for InvA and the T3SS
| Technique | Subject | Key Findings |
|---|---|---|
| X-ray Crystallography | C-terminal domain of Salmonella InvA | Determined a 1.5 Å resolution structure, revealing four compact subdomains. nih.govnih.gov |
| Cryo-EM | Isolated T3SS Needle Complex | Revealed the overall architecture of the ~5-Md injectisome and the integration of the export apparatus containing InvA. pnas.orgplos.orgebi.ac.ukpnas.org |
| Cryo-ET | In situ T3SS at host-pathogen interface | Visualized the deployment of the translocon into the host cell membrane and the establishment of a direct conduit for effector proteins. researchgate.netnih.govelifesciences.org |
Electron Microscopy (e.g., Scanning Electron Microscopy for Cell Surface Alterations)
Bioinformatics and Computational Approaches
Computational methods are indispensable for analyzing the vast amounts of sequence and interaction data generated in modern biological research, placing InvA within a broader evolutionary and functional context.
Analysis of the invA gene sequence has been fundamental to its initial characterization and understanding its conserved role across different bacterial species. The predicted amino acid sequence of InvA shows significant homology to a family of proteins involved in secretion, including FlbF from Caulobacter crescentus, LcrD from Yersinia, VirH from Shigella flexneri, and FlhA from E. coli. nih.gov This homology suggests a common function for these proteins in transport processes. nih.gov
Phylogenetic analysis, which studies the evolutionary relationships between sequences, has been used to compare invA genes from various Salmonella isolates. esciencepress.netresearchgate.net These studies construct phylogenetic trees to show that invA sequences from different strains, including clinical and environmental isolates, often cluster together, highlighting the conserved nature and critical function of this gene in the pathogen's life cycle. esciencepress.net Such analyses have revealed the close relationship between invA found in human, animal, and environmental samples, underscoring its importance as a virulence factor. esciencepress.netresearchgate.net
To understand the complex interplay of proteins involved in the T3SS, researchers construct protein-protein interaction (PPI) networks. qiagen.comebi.ac.uk These networks are mathematical representations of the physical contacts between proteins. ebi.ac.uk Using bioinformatic tools like STRING and Cytoscape, researchers can map the known and predicted interactions of InvA with other proteins. scielo.brscielo.br Analysis of these networks shows that InvA is a central node connected to other T3SS components, such as SpaP, SpaQ, SpaR, and SpaS, forming the core of the export apparatus. researchgate.netscielo.br The network visualization helps to conceptualize the organization of the secretion machine and can be used to identify key regulatory hubs and functional modules within the system. scielo.brscielo.brresearchgate.net Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses further enrich these networks, confirming that InvA is significantly associated with biological processes like secretion and bacterial invasion pathways. scielo.brscielo.brnih.gov
Pathway Analysis (e.g., KEGG Pathways)
Bioinformatic approaches, particularly pathway analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), have been instrumental in elucidating the functional context of the this compound. scielo.brscielo.br Gene Ontology (GO) and KEGG enrichment analyses consistently show that the invA gene is significantly associated with biological processes such as protein and peptide secretion and cellular components like the plasma membrane. scielo.brresearchgate.net
KEGG pathway analysis specifically highlights the enrichment of invA in several key pathways crucial for Salmonella pathogenicity. The most significant of these are:
Bacterial invasion of epithelial cells (KEGG Pathway: sty05100): This pathway is consistently identified as the top enriched term for the invA gene, underscoring its primary role in the initial stages of infection. scielo.brresearchgate.net The genes within this pathway are linked to various signaling cascades, including the bacterial secretion system, which facilitates the entry of Salmonella into host cells. scielo.br
Salmonella infection (KEGG Pathway: 05132): Analysis of protein-protein interaction networks reveals that genes associated with InvA are significantly linked to this pathway, which encompasses the broader mechanisms of Salmonella pathogenesis. researchgate.net
Bacterial secretion system (KEGG Pathway: sty03070): This pathway is also significantly enriched, reflecting InvA's function as an essential component of the Type III Secretion System (T3SS) apparatus. scielo.brresearchgate.netresearchgate.net The T3SS is a molecular syringe used by the bacterium to inject effector proteins into the host cell cytoplasm, manipulating host cellular processes to facilitate invasion. scielo.br
These bioinformatic analyses, often performed on Salmonella isolates from various sources like free-range chickens, confirm that InvA is a central node in a network of virulence genes. scielo.brnih.gov It is fundamentally involved in regulating the colonization and invasion processes within the host gut, making it a critical factor for bacterial pathogenesis. scielo.brscielo.br
In Vitro and In Vivo Model Systems
Animal Models of Infection (e.g., Mouse, Chicken, Caenorhabditis elegans)
Animal models are indispensable for understanding the complex interplay between Salmonella, the host immune system, and the resident microbiota in a living organism. These models have confirmed the critical role of InvA in the pathogenesis of salmonellosis.
| Animal Model | Key Research Findings Related to InvA | References |
|---|---|---|
| Mouse (e.g., BALB/c, C57BL/6J) | Mouse models of both gastroenteritis and systemic typhoid-like fever are widely used. invA mutant strains are attenuated for virulence and show impaired ability to colonize the intestine and spread to systemic sites like the spleen and liver. These models are used to assess vaccine efficacy and host immune responses, showing that SPI-1 mediated cell death involving InvA is not essential for inducing robust CD8+ T lymphocyte responses. | aai.orgasm.orgoup.com |
| Chicken | As a natural host and a significant reservoir for human infection, the chicken model is highly relevant. Studies show InvA is crucial for colonization and invasion of the chicken gut. An in vivo intestinal loop model developed in chickens demonstrated a significant difference in invasiveness between wild-type S. Typhimurium and an invH mutant (another SPI-1 gene), validating the model for studying invasion factors like InvA. Isolates from chickens consistently possess the invA gene. | scielo.brnih.govnih.govplos.org |
| Caenorhabditis elegans | This nematode serves as a simple, high-throughput model for studying host-pathogen interactions. S. Typhimurium can establish a persistent infection in the nematode's intestine, and this process is used to screen for virulence factors. Studies have shown that the expression of virulence genes, including invA, can be modulated by external compounds and that many bacterial genes required for pathogenesis in mammals are also required in C. elegans. | mdpi.comasm.orgnih.govupm.edu.my |
Proteomic and Metabolomic Profiling in Host-Pathogen Interactions
Advanced "omics" technologies are providing a systems-level view of the molecular alterations that occur in both the pathogen and the host during infection. These approaches are beginning to reveal the broader impact of InvA-mediated activities.
Proteomic Profiling: Mass spectrometry (MS)-based proteomics has become a powerful tool for studying the complex landscape of host-pathogen interactions. nih.gov In the context of Salmonella infection, proteomics can identify and quantify changes in the host cell proteome upon infection. For example, early proteomic analyses of RAW 264.7 macrophages infected with S. Typhimurium identified hundreds of host proteins that were significantly altered, providing a global view of the host response. nih.gov Such techniques can be applied to compare infections with wild-type versus invA mutant strains to pinpoint the specific host pathways that are manipulated by the SPI-1 T3SS. This includes analyzing the host secretome to understand how Salmonella interferes with cytokine secretion from macrophages. nih.gov Proteomics is also fundamental in identifying the effector proteins translocated by the T3SS, the very process for which InvA is essential. nih.gov
Metabolomic and Transcriptomic Profiling: The metabolic state of the host cell is a critical battleground during infection. Unbiased metabolomic and transcriptomic approaches are used to investigate the metabolic adaptations of host cells, like macrophages, following Salmonella infection. plos.org Studies have shown that S. Typhimurium can downregulate central-carbon-metabolism pathways in macrophages, including glycolysis and the TCA cycle. plos.org Interestingly, infection with an invA mutant, which enters macrophages via phagocytosis rather than active invasion, allows researchers to dissect the host's metabolic response to the bacterium itself, separate from the effects of the SPI-1 effector proteins. plos.org
Furthermore, innovative techniques like single-cell Raman biotechnology combined with deuterium (B1214612) isotope probing (Raman-DIP) can track metabolic changes in individual bacterial cells as they interact with human host cells over time. acs.org This high-resolution approach has revealed that invasive Salmonella serovars downregulate their metabolic activity and switch to using lipids as a carbon source inside human macrophages, a potential strategy to evade host defenses. acs.org Comparing the metabolic profiles of wild-type and invA mutants using such technologies could provide profound insights into how SPI-1-mediated invasion shapes the intracellular environment and subsequent bacterial metabolism.
Therapeutic and Biotechnological Implications
InvA Protein as a Target for Anti-Infective Strategies
The essential function of the this compound in the assembly and operation of the T3SS renders it a prime target for the development of new drugs to combat bacterial infections. By inhibiting InvA, the entire T3SS can be disabled, effectively disarming the pathogen without necessarily killing it, which may reduce the selective pressure for developing antibiotic resistance. patsnap.com
A promising approach in anti-infective therapy is the development of small-molecule inhibitors that specifically target the T3SS. patsnap.com These inhibitors can disrupt the function of the secretion system at various stages, including the assembly of the needle complex. patsnap.comasm.orgdiva-portal.org For instance, some inhibitors prevent the proper formation of the T3SS needle, leaving the bacteria unable to inject their effector proteins into host cells. asm.orgdiva-portal.org
Research has identified several compounds that inhibit the T3SS. Salicylidene acylhydrazides have been shown to be effective against the T3SS in Yersinia, Chlamydia, and Salmonella. asm.orgdiva-portal.orgfrontiersin.org These compounds disrupt the assembly of the T3SS needle, leading to an increase in needleless or shorter needle structures. asm.org This suggests their molecular target is likely within the highly conserved export apparatus located in the bacterial inner membrane. asm.org
Another example is a small molecule with the chemical formula C24H17ClN4O2S, which has been demonstrated to inhibit the secretion of effector proteins via the SPI-1 T3SS in Salmonella Typhimurium. nih.gov This inhibition, in turn, reduces the bacterium's ability to invade epithelial cells. nih.gov Interestingly, this compound appears to work by reducing the expression of the main SPI-1 transcription regulator, InvF, rather than by directly inhibiting the T3SS ATPase, InvC. nih.gov
Natural products are also a source of potential T3SS inhibitors. mdpi.com Compounds produced by bacteria, fungi, and plants may have evolved to protect against bacterial pathogens. mdpi.com For example, piericidin A has been found to decrease the formation of T3SS needle units on the surface of Yersinia pseudotuberculosis without affecting gene expression, indicating a direct impact on needle assembly. mdpi.com Fusaric acid, a fungal toxin, potently inhibits the secretion of SPI-1 effector proteins in Salmonella. mdpi.com
Computational drug design approaches are also being employed to identify potential inhibitors of InvA. researchgate.net Virtual screening of compound libraries against the crystal structure of InvA has identified promising lead compounds, such as epigallocatechin-3-gallate (EGCG) and caffeic acid analogs, which exhibit strong binding affinity and favorable drug-like properties. researchgate.net
The table below summarizes some of the identified inhibitors and their proposed mechanisms of action.
| Inhibitor Class/Compound | Proposed Mechanism of Action | Target Organism(s) |
| Salicylidene acylhydrazides | Inhibit T3SS needle assembly. asm.orgdiva-portal.org | Yersinia, Chlamydia, Salmonella, Shigella. asm.orgdiva-portal.org |
| C24H17ClN4O2S | Inhibits the expression of the SPI-1 regulator, InvF. nih.gov | Salmonella Typhimurium. nih.gov |
| Piericidin A | Decreases the formation of T3SS needle units. mdpi.com | Yersinia pseudotuberculosis. mdpi.com |
| Fusaric acid | Inhibits the secretion of SPI-1 effector proteins. mdpi.com | Salmonella. mdpi.com |
| Epigallocatechin-3-gallate (EGCG) and Caffeic acid analogs | Bind to InvA, potentially inhibiting its function. researchgate.net | Salmonella Typhi. researchgate.net |
Beyond direct inhibition of the this compound or T3SS assembly, another therapeutic strategy involves modulating the expression of the invA gene. Several natural compounds have been investigated for their ability to alter the expression of virulence genes in pathogenic bacteria. nih.gov
Curcumin (B1669340), a compound derived from turmeric, has been the subject of conflicting reports regarding its effect on invA expression. Some studies suggest that curcumin can downregulate the activity of SPI-1 genes involved in Salmonella entry into epithelial cells. researchgate.net However, other research indicates that curcumin can, in fact, upregulate the expression of virulence genes in Salmonella enterica serovar Typhimurium, including invA, fliC, and siiE. researchgate.netresearchgate.netmdpi.comnih.gov This overexpression of virulence factors was associated with increased pathogenicity in a Caenorhabditis elegans infection model. researchgate.netnih.gov One hypothesis for this upregulation is that the iron-chelating property of curcumin may trigger a defensive response in Salmonella, leading to increased expression of certain genes. researchgate.net These findings highlight the complexity of using natural compounds to modulate bacterial virulence and underscore the need for further research to clarify their mechanisms of action. researchgate.netresearchgate.netnih.gov
Development of Inhibitors Targeting InvA Function or T3SS Assembly
This compound as a Molecular Diagnostic Marker
The invA gene's unique and conserved sequences within the Salmonella genus make it an excellent biomarker for the detection and identification of these pathogenic strains. mdpi.comscispace.com
Polymerase Chain Reaction (PCR)-based methods targeting the invA gene have become a widely used tool for the rapid and accurate detection of Salmonella in various samples, including food, environmental, and clinical specimens. plos.orgjarvm.comnih.govnih.gov This molecular approach offers significant advantages over traditional culture-based methods, which are often time-consuming and laborious. nih.govmdpi.com
The specificity of the invA gene for the Salmonella genus allows for reliable identification, and numerous studies have demonstrated the high sensitivity and specificity of invA-based PCR assays. scispace.comnih.gov For instance, a real-time PCR method targeting invA was shown to be highly inclusive, identifying all 329 Salmonella isolates tested, which represented 126 different serovars. nih.gov This method could detect as few as one to two copies of Salmonella DNA per reaction. nih.gov
The table below provides examples of studies that have utilized invA-based PCR for Salmonella detection.
| Sample Type | Detection Method | Key Finding | Reference |
| Retail Meat | PCR targeting invA gene | 415 out of 720 (57.64%) samples were contaminated with Salmonella. plos.org | plos.org |
| Livestock Fecal, Oral, Environmental, and Feed Samples | PCR amplification of invA gene | 106 out of 195 presumptive isolates (54.4%) were confirmed as Salmonella. mdpi.com | mdpi.com |
| Milkfish | invA gene-specific PCR | 4 out of 32 (12.5%) Salmonella isolates were positive for the invA gene. nih.gov | nih.gov |
| Animal and Human Diarrheal Samples | PCR for invA and other virulence genes | All 25 S. enterica isolates contained the invA gene. jmchemsci.com | jmchemsci.com |
While invA-based PCR is a powerful tool, some studies have reported the possibility of false-positive results, particularly from closely related bacteria like Citrobacter. jarvm.combrieflands.com To enhance accuracy, some researchers recommend a double PCR approach, targeting both the invA gene and another locus, such as the 16S rRNA gene. jarvm.com
Research on Evolution of Type III Secretion Systems and Virulence
The study of the invA gene and its protein product provides valuable insights into the evolution of T3SSs and bacterial virulence. nih.govnih.gov Phylogenetic analyses based on the this compound sequence have helped to trace the evolutionary origins of different T3SSs. researchgate.netactahort.org
The T3SS is not exclusive to pathogenic bacteria; it is also found in mutualistic endosymbionts. nih.govresearchgate.netpnas.org For example, a mutualistic bacterial endosymbiont of grain weevils possesses and expresses inv/spa genes homologous to those used by pathogenic bacteria for invasion. nih.govresearchgate.net Phylogenetic studies suggest that these genes were present in the presymbiotic ancestors of these endosymbionts at least 50 million years ago. nih.govresearchgate.net This indicates that the T3SS is an ancient molecular machine that has been adapted for various symbiotic and pathogenic interactions.
The presence and conservation of genes like invA across different bacterial species and their varied roles in both pathogenesis and symbiosis highlight the dynamic nature of bacterial evolution. nih.govoup.com The acquisition of virulence factors, often through horizontal gene transfer, can lead to the emergence of new pathogenic lineages. oup.com For instance, studies have shown that the presence of the lpf operon, in addition to the invA-mediated pathway, is associated with increased virulence of Salmonella in mice, suggesting that the acquisition of multiple invasion pathways contributes to the evolution of pathogenicity. nih.gov The "coincidental evolution" hypothesis suggests that traits that confer virulence in a host may also be advantageous for bacteria in non-host environments, contributing to their maintenance and spread. oup.comfrontiersin.org
Concluding Perspectives and Future Research Directions
Unresolved Questions in InvA Protein Biology and T3SS Function
Despite being one of the most conserved proteins of the core T3SS, the precise role and functional mechanisms of InvA are still largely unknown. iucr.org Its importance is undisputed, as bacteria lacking a functional InvA are often rendered completely avirulent, yet how it executes its function remains elusive. iucr.orgoup.compnas.org Key unresolved questions represent the frontier of T3SS research.
A central mystery is how InvA contributes to energizing the secretion process. It has been proposed to function as a proton channel to power protein export, but direct evidence of this activity is lacking. pnas.org Furthermore, it is unclear how a putative proton motive force would be coupled to the translocation of effector proteins. pnas.org The structural dynamics of InvA are also a significant puzzle. While crystal structures of its C-terminal domain show it can form a nonameric ring, and in situ cryo-electron tomography has revealed two distinct cytoplasmic rings, the functional significance of these conformations and how they may change during the secretion cycle is not understood. researchgate.netpnas.org
The interaction of InvA with other T3SS components is another area requiring deeper investigation. Its C-terminal domain is thought to provide a docking platform for soluble export apparatus proteins like the T3SS ATPase (InvC in Salmonella), but the structural basis and regulation of this interaction have not been determined. researchgate.netasm.org The precise stoichiometry of InvA within the assembled injectisome and the mechanism by which it is incorporated into the growing structure are also outstanding questions. researchgate.netoup.com
Table 1: Key Unresolved Questions and Future Research Directions for InvA and T3SS
| Unresolved Question | Potential Research Avenue | Significance |
| What is the exact molecular mechanism by which InvA facilitates the translocation of effector proteins across the inner membrane? iucr.orgasm.org | Employing advanced in situ structural biology (e.g., cryo-ET) combined with mutational analysis to capture the export apparatus in different functional states (e.g., before and after secretion initiation). | Elucidates a fundamental step in protein export common to many major bacterial pathogens. |
| Does InvA function as a proton channel to energize secretion, and if so, how is this activity coupled to protein export? pnas.org | Reconstituting purified InvA into artificial lipid bilayers to directly measure ion transport activity. Using molecular dynamics simulations to model proton flow through the protein structure. | Determines the power source for the T3SS, a critical piece of information for understanding the system's bioenergetics. |
| What are the specific roles of the different structural domains and oligomeric states (e.g., nonameric ring) of InvA? researchgate.netpnas.org | Performing targeted mutagenesis of the distinct domains (N-terminal transmembrane region, cytoplasmic loops, C-terminal domain) and assessing the impact on T3SS assembly, substrate secretion, and interaction with other T3SS proteins. | Maps structure to function for a core component of the secretion machine, providing a blueprint for its operation. |
| How does InvA interact with the T3SS ATPase (e.g., InvC) and other components of the sorting platform to regulate secretion hierarchy? researchgate.net | Utilizing cross-linking mass spectrometry and cryo-EM to map the protein-protein interaction interfaces between InvA and its binding partners. Developing in vitro secretion assays to dissect the regulatory role of the InvA-ATPase interaction. | Reveals the mechanism of substrate selection and ordered secretion, a key feature of T3SS function. |
Potential for Novel Research Avenues in Bacterial Pathogenesis
The central and conserved nature of InvA makes it and the T3SS attractive targets for novel therapeutic interventions. numberanalytics.com Research into inhibiting T3SS function represents a promising anti-virulence strategy. Unlike traditional antibiotics that kill bacteria and create strong selective pressure for resistance, anti-virulence drugs that simply disarm the pathogen by blocking the T3SS may lead to a slower emergence of resistance. nih.govfrontiersin.org Future research can focus on high-throughput screening for small molecule inhibitors or the rational design of compounds that specifically bind to and inactivate InvA, thereby blocking the entire secretion system. numberanalytics.comfrontiersin.org
Another burgeoning research avenue is the study of T3SS in non-pathogenic and symbiotic bacteria. mdpi.comroyalsocietypublishing.org The T3SS is not exclusively a tool for virulence; it also mediates interactions in beneficial plant-microbe relationships. royalsocietypublishing.org Comparative studies of InvA homologs in pathogenic versus symbiotic systems could reveal how this core component has been adapted for different functions. This could uncover new mechanisms by which beneficial microbes enhance plant growth and immunity, with potential applications in sustainable agriculture. mdpi.comroyalsocietypublishing.org
Furthermore, the development of advanced research tools offers new ways to study InvA. Genetic manipulation, such as creating point mutations or domain deletions in the invA gene, allows for precise dissection of the protein's function. wikipedia.org Combining these genetic approaches with high-resolution, in situ imaging will enable researchers to build a comprehensive model linking the molecular structure of InvA to its function during the dynamic process of infection. pnas.orgnih.gov
Broader Implications for Understanding Microbial Virulence Mechanisms
Elucidating the function of InvA has profound implications that extend beyond a single protein. Because the T3SS is a critical virulence factor for a wide array of medically and agriculturally significant pathogens—including Salmonella, Yersinia, Shigella, Pseudomonas, and pathogenic E. coli—a deep understanding of its core machinery provides a blueprint for a conserved mechanism of infection. oup.comfrontiersin.orgnih.gov Insights gained from studying Salmonella InvA can likely be extrapolated to its homologs in other species, providing a broad understanding of bacterial pathogenesis. iucr.org
This knowledge is essential for public health. A detailed mechanical understanding of the T3SS, including the role of InvA, is a prerequisite for the development of novel and effective therapeutic approaches, such as new vaccines or anti-virulence drugs. numberanalytics.comunime.it Targeting a conserved system like the T3SS could lead to broad-spectrum therapies effective against multiple pathogens. frontiersin.org
Finally, the T3SS is a paradigm of a complex macromolecular machine. iucr.org It is a "nanosyringe" that translocates proteins across three membranes in an energy-dependent manner. iucr.orgoup.com Understanding how its components, such as InvA, assemble and function provides fundamental insights into protein trafficking, secretion, and the construction of complex biological structures. This knowledge contributes not only to microbiology and infectious disease research but also to the broader fields of cell biology and biochemistry.
Compound and Protein Table
| Name | Type |
| This compound | Protein |
| InvC protein | Protein |
| FlhA protein | Protein |
Q & A
Q. What experimental methods are commonly used to detect the invA gene in bacterial pathogenesis studies?
Q. How does invA contribute to bacterial invasion mechanisms in Salmonella?
InvA is a component of the Type III Secretion System (T3SS), which facilitates host cell invasion by translocating effector proteins. Methodologically, this can be studied via:
- Knockout mutants : Compare invasion efficiency of wild-type and invA-deficient strains in epithelial cell lines .
- Stress assays : Expose bacteria to acidic conditions (pH 5–7) to observe invA expression changes using qRT-PCR .
Advanced Research Questions
Q. How can researchers address contradictory data on invA detection sensitivity across bacterial strains?
Some Salmonella strains lack the invA gene, leading to false negatives in PCR assays. To mitigate this:
- Multi-target validation : Combine invA with other markers (e.g., hilA or spvC) to improve detection reliability .
- Bioinformatics screening : Use tools like BLAST and Clustal W to identify conserved regions or strain-specific polymorphisms .
- Phylogenetic analysis : Construct neighbor-joining trees (e.g., via MEGA7) to assess invA sequence divergence across isolates .
Q. What experimental designs are optimal for studying invA's role in stress adaptation (e.g., acidic environments)?
InvA in Brucella melitensis is upregulated under low pH, suggesting a stress-response role. Key approaches include:
- Time-course assays : Measure invA transcription at pH 3 vs. pH 5 over 24 hours using RT-PCR .
- Co-culture models : Infect macrophages or epithelial cells and quantify intracellular bacterial survival via CFU counts .
- Proteomic integration : Pair transcriptional data with Western blotting to correlate invA mRNA levels with protein expression .
Q. How can researchers ensure reproducibility in invA functional studies involving recombinant proteins?
Reproducibility challenges arise from contamination (e.g., endotoxins) or batch variability. Solutions include:
- Endotoxin testing : Use Limulus Amebocyte Lysate (LAL) assays for recombinant proteins applied to immune cells .
- Standardized protocols : Adopt community-endorsed methods (e.g., MIAME guidelines) for gene expression studies .
- Data sharing : Deposit raw sequencing data in public repositories like GenBank to enable cross-validation .
Methodological Resources
- Databases : NCBI GenBank for sequence retrieval , UniProt for protein functional annotation .
- Tools : MEGA7 for phylogenetics , BioEdit for sequence alignment , Evola for functional annotation .
- Ethical compliance : Document endotoxin-free certifications and ethical approvals for human/animal-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
